molecular formula C16H16Cl2N2O4S B10941285 N-(benzyloxy)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide

N-(benzyloxy)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide

Cat. No.: B10941285
M. Wt: 403.3 g/mol
InChI Key: HUHVBMUDXRQQSK-UHFFFAOYSA-N
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Description

N-(BENZYLOXY)-2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzyloxy group, dichloro substitutions, and a dimethylamino sulfonyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BENZYLOXY)-2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichloro-5-nitrobenzoic acid with benzyl alcohol under acidic conditions to form the benzyloxy derivative. This intermediate is then subjected to sulfonylation using dimethylamine and a suitable sulfonylating agent, such as chlorosulfonic acid, to introduce the dimethylamino sulfonyl group. Finally, the nitro group is reduced to an amine, which is then acylated to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(BENZYLOXY)-2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(BENZYLOXY)-2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(BENZYLOXY)-2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylbenzamide: Shares the benzamide core but lacks the dichloro and dimethylamino sulfonyl groups.

    N-Phenethylbenzamide: Similar structure but with a phenethyl group instead of a benzyloxy group.

    N-Benzyloxybenzamide: Similar but without the dichloro and dimethylamino sulfonyl substitutions.

Uniqueness

N-(BENZYLOXY)-2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (dichloro) and electron-donating (dimethylamino) groups allows for versatile reactivity and interaction with various molecular targets.

This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C16H16Cl2N2O4S

Molecular Weight

403.3 g/mol

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-phenylmethoxybenzamide

InChI

InChI=1S/C16H16Cl2N2O4S/c1-20(2)25(22,23)15-8-12(13(17)9-14(15)18)16(21)19-24-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,21)

InChI Key

HUHVBMUDXRQQSK-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NOCC2=CC=CC=C2)Cl)Cl

Origin of Product

United States

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